molecular formula C24H20N2O2 B299391 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide

Cat. No. B299391
M. Wt: 368.4 g/mol
InChI Key: PLQUBYWQKBUCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide, also known as MO-1, is a chemical compound that belongs to the class of diphenylacetamides. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide exerts its neuroprotective effects through the inhibition of microglial activation and the reduction of neuroinflammation. It also enhances the expression of neurotrophic factors and promotes neuronal survival. This compound's anti-cancer properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce oxidative stress and inflammation in the brain. It also enhances cognitive function and memory in animal models of Alzheimer's disease. In cancer cells, this compound induces cell death and inhibits tumor growth.

Advantages and Limitations for Lab Experiments

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. However, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide research. One potential area of research is to investigate its potential as a treatment for other neurodegenerative diseases such as Huntington's disease. Another potential area of research is to investigate its anti-inflammatory properties in other disease models. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential as a therapeutic agent and to determine the optimal dosage and administration for clinical use.

Synthesis Methods

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with thionyl chloride to form 2-methyl-1,3-oxazole-5-carbonyl chloride. This intermediate is then reacted with 4-aminophenyl diphenylacetate to form this compound.

Scientific Research Applications

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H20N2O2/c1-17-25-16-22(28-17)18-12-14-21(15-13-18)26-24(27)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,23H,1H3,(H,26,27)

InChI Key

PLQUBYWQKBUCRY-UHFFFAOYSA-N

SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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